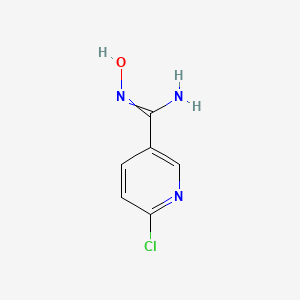

6-chloro-N'-hydroxypyridine-3-carboximidamide

Description

Contextualization within Pyridinecarboximidamide Chemical Space

The pyridine (B92270) ring is a fundamental heterocyclic aromatic compound structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.orgbyjus.com This nitrogen atom imparts distinct properties, including basicity and a modified electron distribution within the aromatic system. wikipedia.org The pyridine scaffold is a common feature in numerous commercial products, including pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net

Pyridinecarboximidamides are a class of compounds that feature a carboximidamide group, -C(=NH)NH2, attached to a pyridine ring. The specific isomer, pyridine-3-carboximidamide, indicates the attachment is at the 3-position of the pyridine ring. This scaffold is a versatile building block in the synthesis of more complex molecules. nih.gov The introduction of an N'-hydroxy group to the pyridinecarboximidamide structure affords N'-hydroxypyridine-3-carboximidamide, a type of amidoxime (B1450833). This functional group significantly influences the molecule's chemical and electronic properties.

Historical Development and Significance of N'-Hydroxyamidines

N'-hydroxyamidines, also known as amidoximes, have been a subject of scientific interest due to their diverse biological activities and utility as synthetic intermediates. thieme-connect.com Historically, they have been recognized for their pharmacological potential, including applications as bactericidal and fungicidal agents. thieme-connect.com A significant development in their history is the application of the N'-hydroxyamidine group in prodrug design. nih.govresearchgate.net Due to their strong basicity, many amidine-containing drugs are protonated at physiological pH, leading to poor absorption from the gastrointestinal tract. nih.gov The corresponding N'-hydroxylated derivatives are less basic, allowing for better absorption, and are subsequently reduced in the body to the active amidine form. nih.govresearchgate.net This prodrug strategy has been successfully applied to compounds like pentamidine. nih.govresearchgate.net

Structural Features and Chemical Reactivity of the Pyridine-3-carboximidamide Scaffold

The pyridine-3-carboximidamide scaffold possesses a unique combination of structural features that dictate its chemical reactivity. The pyridine ring itself is a weakly basic, water-miscible heterocycle. wikipedia.org The nitrogen atom in the ring has a lone pair of electrons in an sp² orbital, which is not part of the aromatic π-system, accounting for its basic properties. wikipedia.org

The carboximidamide group attached at the 3-position influences the electronic properties of the pyridine ring. The reactivity of this scaffold can be understood by considering the interplay between the electron-withdrawing nature of the nitrogen heteroatom and the functional groups attached. For instance, the position of a substituent on the pyridine ring can significantly affect reaction yields and mechanisms. mdpi.com The amide group in the meta-position (as in the 3-carboximidamide) influences the reactivity in a distinct way compared to ortho or para positions. mdpi.com The N'-hydroxyamidine moiety can exist in tautomeric forms and is known to form stable five-membered chelate rings with metal ions. thieme-connect.com

Table 1: Physicochemical Properties of Pyridine and Related Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyridine | C₅H₅N | 79.10 | -41.6 | 115.2 |

| Pyridine-3-carboxamide (Nicotinamide) | C₆H₆N₂O | 122.12 | 130 | --- |

| N'-Hydroxypyridine-3-carboximidamide | C₆H₇N₃O | 137.14 | 130 - 131 | --- |

Data sourced from references wikipedia.orgbyjus.comstenutz.eumatrix-fine-chemicals.com

Academic Research Trajectories for Halogenated N'-Hydroxypyridinecarboximidamides

The introduction of a halogen atom, such as chlorine, onto the N'-hydroxypyridinecarboximidamide scaffold creates a new class of compounds with modified properties. The presence of the chlorine atom at the 6-position in 6-chloro-N'-hydroxypyridine-3-carboximidamide influences its chemical reactivity and potential biological applications. smolecule.com

Academic research into compounds like this compound often focuses on several key areas:

Synthetic Methodologies: Developing efficient and novel ways to synthesize these molecules is a primary research goal. Common synthetic routes involve the reaction of a nitrile precursor, such as 6-chloronicotinonitrile, with hydroxylamine (B1172632). smolecule.com Another approach starts from 6-chloronicotinic acid. smolecule.com

Chemical Reactivity: The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups to create a library of derivatives for further study. smolecule.com The compound can also undergo oxidation and reduction reactions. smolecule.com

Medicinal Chemistry: Halogenated pyridine derivatives are explored for a range of potential biological activities. smolecule.com Research indicates that this compound may have antimicrobial and antiviral properties, making it a candidate for further investigation in drug discovery. smolecule.com The N'-hydroxyamidine moiety itself is a key feature in the design of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.govacs.org

Table 2: Common Synthesis Routes for N'-Hydroxyamidines

| Starting Material | Reagents | Key Features |

| Nitrile (e.g., 6-chloronicotinonitrile) | Hydroxylamine hydrochloride, Base (e.g., triethylamine) | A common and direct method for converting nitriles to amidoximes. smolecule.comnih.gov |

| Carboxylic Acid (e.g., 6-chloronicotinic acid) | Hydroxylamine hydrochloride, Base (e.g., sodium hydroxide) | An alternative route starting from the corresponding carboxylic acid. smolecule.com |

| Imidoyl Chloride | Hydrazine or Hydroxylamine | Used for the synthesis of N-aminoamidoximes or N-hydroxyamidoximes. researchgate.net |

| Amidine | m-Chloroperoxybenzoic acid (MCPBA) | N-oxidation of the parent amidine to form the corresponding hydroxyamidine. thieme-connect.com |

Data sourced from references thieme-connect.comsmolecule.comnih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

1219626-58-0 |

|---|---|

Molecular Formula |

C6H6ClN3O |

Molecular Weight |

171.58 g/mol |

IUPAC Name |

6-chloro-N'-hydroxypyridine-3-carboximidamide |

InChI |

InChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,8,10) |

InChI Key |

OIGJMMGKAZXCEC-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1C(=NO)N)Cl |

Isomeric SMILES |

C1=CC(=NC=C1/C(=N/O)/N)Cl |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro N Hydroxypyridine 3 Carboximidamide and Analogs

Direct Amidoximation Protocols for Pyridine-3-carbonitriles

The most straightforward approach to synthesizing N'-hydroxypyridine-3-carboximidamides is the direct conversion of the corresponding pyridine-3-carbonitriles. This method involves the addition of hydroxylamine (B1172632) to the nitrile group.

Reaction Conditions and Reagent Optimization

The direct synthesis of 6-chloro-N'-hydroxypyridine-3-carboximidamide can be achieved by reacting 6-chloronicotinonitrile with hydroxylamine hydrochloride. A common procedure involves conducting the reaction in an ethanol (B145695) solution with triethylamine (B128534) serving as a base. The reaction mixture is typically heated to facilitate the formation of the desired product.

Optimization of this reaction involves the careful selection of the base, solvent, and temperature. While triethylamine is a common choice, other organic or inorganic bases can also be employed. The choice of solvent can influence the solubility of the reactants and the reaction rate. Temperature is a critical parameter, with elevated temperatures generally favoring the reaction, although excessively high temperatures can lead to decomposition.

The general reaction for the amidoximation of a nitrile is depicted below:

| Reagent/Condition | Role/Effect | Common Examples |

| Hydroxylamine Source | Provides the hydroxylamine nucleophile | Hydroxylamine hydrochloride, free hydroxylamine |

| Base | Neutralizes the HCl from hydroxylamine hydrochloride and facilitates the reaction | Triethylamine, sodium carbonate, potassium carbonate |

| Solvent | Solubilizes reactants and influences reaction rate | Ethanol, methanol, water |

| Temperature | Affects the rate of reaction | Room temperature to reflux |

Influence of Pyridine (B92270) Ring Substitution on Amidoximation Efficiency

The electronic nature of substituents on the pyridine ring can significantly impact the efficiency of the amidoximation reaction. Electron-withdrawing groups, such as the chloro group at the 6-position of 6-chloronicotinonitrile, can enhance the electrophilicity of the nitrile carbon, thereby facilitating the nucleophilic attack of hydroxylamine. This generally leads to higher reaction rates and yields compared to pyridine-3-carbonitriles bearing electron-donating groups.

The position of the substituent also plays a role. Substituents at the 2- and 6-positions can exert both electronic and steric effects that influence the accessibility of the nitrile group to the incoming nucleophile.

Multi-Step Synthetic Strategies for Substituted N'-Hydroxypyridinecarboximidamides

Multi-step synthetic routes offer greater flexibility for the introduction of various substituents onto the pyridine ring and the carboximidamide moiety. These strategies often involve the synthesis of a key intermediate that can be further elaborated.

Precursor Synthesis and Functional Group Transformations

The primary precursor for the direct synthesis of this compound is 6-chloropyridine-3-carbonitrile. This compound is commercially available. However, for the synthesis of analogs with different substitution patterns, various methods for the preparation of substituted pyridine-3-carbonitriles can be employed.

One common method for introducing a chloro substituent is the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a copper(I) chloride solution. This allows for the conversion of an amino group at a specific position to a chloro group.

Functional group interconversions on the pyridine ring can also be used to synthesize a variety of precursors. For instance, a hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride.

Selective Derivatization Pathways for the Carboximidamide Moiety

A versatile multi-step approach for the synthesis of N-substituted N'-hydroxypyridine-3-carboximidamides involves the use of pyridinehydroximoyl chlorides as key intermediates. scispace.com This three-step procedure begins with the corresponding pyridine amidoxime (B1450833). scispace.com

The pyridine amidoxime is first converted to the pyridinehydroximoyl chloride by reaction with a chlorinating agent. This intermediate can then be reacted with a variety of primary or secondary amines to yield N-alkyl or N,N-dialkyl-N'-hydroxypyridinecarboximidamides. scispace.com This method is particularly advantageous for the synthesis of derivatives that are not easily accessible through direct amidoximation of N-substituted precursors. scispace.com

The general scheme for this three-step synthesis is as follows:

This approach allows for the late-stage introduction of diverse functionalities on the nitrogen atom of the carboximidamide group, making it a powerful tool for the generation of compound libraries for drug discovery and other applications.

Regioselective Synthesis of N-Substituted Pyridinecarboximidamides

The regioselective synthesis of N-substituted pyridinecarboximidamides is crucial for controlling the properties of the final molecule. The three-step method described above, proceeding through a pyridinehydroximoyl chloride intermediate, provides excellent regioselectivity, with the substitution occurring specifically on the nitrogen atom of the carboximidamide moiety. scispace.com

Alternative strategies for achieving regioselectivity in the N-alkylation of heterocyclic compounds often involve the use of specific bases and reaction conditions to direct the alkylation to the desired nitrogen atom. For instance, in related heterocyclic systems, the choice of base, such as sodium hydride, has been shown to influence the regioselectivity of N-alkylation. While not specifically documented for N'-hydroxypyridine-3-carboximidamide, these principles can be applied to develop regioselective derivatization protocols.

The ability to control the site of substitution is paramount for establishing structure-activity relationships and for the rational design of molecules with specific biological or material properties.

N-Alkylation and N-Acylation Approaches

Modification of the N'-hydroxy group of the carboximidamide moiety through N-alkylation and N-acylation provides a route to a diverse range of analogs with potentially altered biological activities and physicochemical properties. These reactions typically target the oxygen atom of the hydroxylamino group, leading to O-alkylated and O-acylated products, respectively.

N-Alkylation: The O-alkylation of N'-hydroxypyridine-3-carboximidamide can be achieved by reacting the parent compound with an alkyl halide in the presence of a suitable base. The choice of base is crucial to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can then react with the alkylating agent.

Commonly used bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium ethoxide (NaOEt). The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

N-Acylation: O-acylation of the N'-hydroxy group can be accomplished using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. Pyridine is frequently used as both a solvent and a base for these reactions. For more reactive acylating agents, a non-nucleophilic base like triethylamine may be employed. The reaction with acetic anhydride (B1165640) in pyridine is a common method for acetylation. nih.gov

Table 2: Representative N-Alkylation and N-Acylation Reactions of Amidoximes

| Substrate | Reagent | Base | Solvent | Product |

| N'-hydroxypyridine-3-carboximidamide | Alkyl halide (R-X) | NaH | DMF | N'-(alkoxy)pyridine-3-carboximidamide |

| N'-hydroxypyridine-3-carboximidamide | Acyl chloride (RCOCl) | Pyridine | Pyridine | N'-(acyloxy)pyridine-3-carboximidamide |

| N'-hydroxypyridine-3-carboximidamide | Acetic anhydride | Pyridine | Pyridine | N'-(acetyloxy)pyridine-3-carboximidamide |

Stereochemical Control in Amidoxime Formation

Amidoximes can exist as (E) and (Z) stereoisomers with respect to the C=N double bond. The relative stability of these isomers and the ability to control their formation can be critical, particularly in drug design, as different stereoisomers can exhibit distinct biological activities.

Generally, the (Z)-isomer is thermodynamically more stable than the (E)-isomer. The formation of a specific isomer can be influenced by the reaction conditions, such as solvent, temperature, and pH. While direct stereocontrolled synthesis of a specific isomer of this compound has not been extensively reported, general principles of stereoselective oxime synthesis can be applied. For instance, kinetic control at low temperatures might favor the formation of the less stable isomer, while thermodynamic control at higher temperatures would lead to the more stable isomer. Post-synthetic isomerization from one form to another can also be induced by heat or acid/base catalysis.

Chemo- and Regioselective Functionalization of the Pyridine Ring

The functionalization of the pyridine ring of this compound allows for the introduction of various substituents, leading to a wide array of analogs. The presence of the chloro and carboximidamide groups directs the regioselectivity of subsequent reactions.

Introduction of Halogen Substituents at Position 6

The starting material for the synthesis of the target compound is often a pre-functionalized pyridine ring, namely 6-chloropyridine-3-carbonitrile. This precursor is commercially available and can be synthesized through various methods, including the Sandmeyer reaction of 6-aminopyridine-3-carbonitrile or by direct chlorination of pyridine-3-carbonitrile (B1148548) under specific conditions.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloride with other functional groups, providing a versatile handle for further diversification of the molecule.

Exploration of Alternative Substituents at Various Pyridine Positions

The pyridine ring can be further modified at other positions, although this can be more challenging due to the electron-deficient nature of the pyridine ring.

Position 6: As mentioned, the chlorine atom at the 6-position is a key site for functionalization. It can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce a wide range of substituents.

Positions 2 and 4: These positions are electronically activated towards nucleophilic attack, especially if the pyridine nitrogen is quaternized. However, direct functionalization at these positions on the this compound scaffold would require specific strategies to overcome the directing effects of the existing substituents.

Position 5: This position is generally less reactive towards both electrophilic and nucleophilic attack. Functionalization at this position would likely require more advanced techniques such as directed ortho-metalation (DoM) strategies, starting from a suitably protected precursor.

Table 3: Potential Functionalization Reactions of the Pyridine Ring

| Position | Reaction Type | Reagents | Potential Product |

| 6 | Nucleophilic Aromatic Substitution | R-NH2 | 6-(Alkylamino)-N'-hydroxypyridine-3-carboximidamide |

| 6 | Nucleophilic Aromatic Substitution | R-OH / Base | 6-(Alkoxy)-N'-hydroxypyridine-3-carboximidamide |

| 6 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-N'-hydroxypyridine-3-carboximidamide |

| 4 | C-H Functionalization (challenging) | Various | 4-Substituted-6-chloro-N'-hydroxypyridine-3-carboximidamide |

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound and its analogs, several green approaches can be considered.

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Replacing these with more environmentally benign alternatives such as water, ethanol, or supercritical fluids is a key aspect of green chemistry. The synthesis of amidoximes from nitriles and hydroxylamine has been successfully carried out in water, which is an ideal green solvent. nih.gov

Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, can improve the efficiency and sustainability of synthetic processes. For the functionalization of the pyridine ring, the development of efficient and recyclable palladium catalysts for cross-coupling reactions is an active area of research.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot, multi-component reactions are particularly attractive in this regard as they can reduce the number of synthetic steps and purification procedures. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net

The development of sustainable synthetic routes for this compound would likely involve the use of aqueous reaction conditions for the amidoxime formation and the application of modern catalytic methods for the functionalization of the pyridine ring, minimizing waste and energy consumption.

Table 4: Green Chemistry Considerations for Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing synthetic routes with fewer steps and byproducts. |

| Atom Economy | Utilizing multi-component reactions to build molecular complexity efficiently. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |

| Designing Safer Chemicals | Developing analogs with improved efficacy and reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water or other green solvents. |

| Design for Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where possible. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Employing catalytic reagents over stoichiometric ones. |

| Design for Degradation | Considering the environmental fate of the synthesized compounds. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize risks. |

Structural Elucidation and Conformational Analysis of 6 Chloro N Hydroxypyridine 3 Carboximidamide Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. jchps.comslideshare.net For 6-chloro-N'-hydroxypyridine-3-carboximidamide, both ¹H and ¹³C NMR would provide crucial information.

In a ¹H NMR spectrum of the parent compound, distinct signals would be expected for the protons on the pyridine (B92270) ring and the protons of the N'-hydroxy and imidamide groups. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing effects of the chlorine atom and the carboximidamide group. Spin-spin coupling between adjacent protons on the pyridine ring would result in characteristic splitting patterns, allowing for the determination of their relative positions. The protons of the -OH and -NH₂ groups would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would provide information about the electronic environment of each carbon, with the carbon atom attached to the chlorine and the carbonyl carbon of the carboximidamide group expected to appear at characteristic downfield positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine-H | δ 7.0-9.0 | d, dd | J ≈ 2-8 |

| Pyridine-H | δ 7.0-9.0 | d, dd | J ≈ 2-8 |

| Pyridine-H | δ 7.0-9.0 | d | J ≈ 2 |

| N-OH | Variable | br s | - |

| C(NH₂) | Variable | br s | - |

Note: This table is illustrative and not based on experimental data.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl | δ 140-160 |

| C-C(N) | δ 140-160 |

| C-H | δ 120-140 |

| C-H | δ 120-140 |

| C-H | δ 120-140 |

| C=N | δ 150-170 |

Note: This table is illustrative and not based on experimental data.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govponder.ing The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional moieties.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine in the imidamide group would likely appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. libretexts.org The C=N stretching vibration of the imidamide group would be expected to absorb in the 1640-1690 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200-3600 | Broad, Medium |

| N-H stretch | 3300-3500 | Medium-Sharp |

| C=N stretch | 1640-1690 | Medium-Strong |

| Aromatic C=C/C=N stretch | 1400-1600 | Medium |

| C-Cl stretch | < 800 | Medium-Strong |

Note: This table is illustrative and not based on experimental data.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass and, consequently, its molecular formula (C₆H₆ClN₃O). The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak would be expected, which is characteristic of compounds containing one chlorine atom.

Electron ionization (EI) or electrospray ionization (ESI) techniques could be used to generate fragment ions. The fragmentation pattern would provide valuable information about the structure of the molecule. nih.gov Plausible fragmentation pathways would involve the cleavage of the C-C and C-N bonds of the carboximidamide side chain, as well as the loss of small neutral molecules such as H₂O, HCN, or HCl from the pyridine ring. The analysis of these fragment ions would help to confirm the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 171/173 | [M]⁺ (Molecular ion) |

| 154/156 | [M - OH]⁺ |

| 143/145 | [M - N₂H₂]⁺ |

| 111/113 | [C₅H₂ClN]⁺ |

Note: This table is illustrative and not based on experimental data.

X-ray Crystallographic Studies

While spectroscopic techniques provide information about the connectivity and functional groups, X-ray crystallography offers a definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles of this compound. rsc.org This would allow for the unambiguous determination of its molecular conformation in the solid state. Of particular interest would be the planarity of the pyridine ring and the conformation of the carboximidamide side chain relative to the ring. The geometry around the C=N double bond of the imidamide group could also be established as either E or Z.

X-ray crystallography is also a powerful tool for studying intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov For this compound, the presence of N-H and O-H groups suggests the formation of an extensive hydrogen-bonding network in the solid state. frontiersin.org The analysis of the crystal packing would reveal how individual molecules interact with each other, which can influence the physical properties of the compound. The pyridine ring could also participate in π-π stacking interactions, further stabilizing the crystal lattice. Understanding these intermolecular forces is crucial for predicting the material's properties.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Polymorphism and Crystallization Engineering of N'-Hydroxypyridinecarboximidamides

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. nih.gov For molecules like N'-hydroxypyridinecarboximidamides, which feature strong hydrogen bond donors (-OH, -NH₂) and acceptors (pyridine N, oxime N, C=N), the potential for varied intermolecular packing arrangements is high. These interactions can lead to different supramolecular synthons, such as dimers and catemers (chains), which form the basis of different crystal polymorphs.

While specific polymorphs of this compound have not been reported, the crystal structure of the related N'-hydroxypyridine-2-carboximidamide reveals molecules linked by pairs of N—H···N hydrogen bonds, forming inversion dimers. These dimers are further connected into chains through O—H···N hydrogen bonds. This established packing motif highlights a primary mode of self-assembly that could be modulated to produce different polymorphic forms.

Crystallization engineering provides strategies to control which polymorph is formed. Key factors include:

Solvent Selection: The polarity, hydrogen-bonding capability, and viscosity of the solvent can influence nucleation kinetics and direct the formation of specific polymorphs.

Supersaturation and Temperature: Controlling the rate of supersaturation and the crystallization temperature are fundamental methods for targeting either kinetically or thermodynamically favored forms.

Impurities: Structurally similar molecules can act as impurities that may either inhibit the growth of a stable form or become incorporated into the crystal lattice, sometimes stabilizing an otherwise elusive polymorph.

Novel Techniques: Advanced methods such as gel-mediated crystallization and crystallization under nano-confinement can alter phase transformation pathways and favor the formation of unique or metastable polymorphs. nih.gov

The systematic application of these engineering principles would be necessary to explore the polymorphic landscape of this compound and its derivatives.

Tautomerism and Isomerism in the N'-Hydroxypyridine-3-carboximidamide System

E/Z Isomerism of the Imidamide C=N Double Bond

The C=N double bond of the imidamide group is a site of geometric isomerism, leading to E (entgegen) and Z (zusammen) configurations. This isomerism arises from the restricted rotation around the double bond. The relative stability and interconversion of these isomers are crucial for molecular recognition and biological activity, as seen in compounds like cephalosporins where the Z-isomer is often significantly more active.

Single-crystal X-ray diffraction studies on analogous compounds, such as N'-hydroxypyridine-2-carboximidamide, have unequivocally shown that the molecule adopts the E configuration in the solid state. In this conformation, the -OH group and the pyridine ring are on opposite sides of the C=N double bond. This preference is likely driven by steric and electronic factors, minimizing repulsion and optimizing crystal packing.

In solution, both isomers may exist in equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for identifying and quantifying E and Z isomers. Protons and carbons near the C=N bond exhibit distinct chemical shifts in each isomeric form. nih.govresearchgate.net For example, protons on substituents attached to the C=N bond will experience different shielding/deshielding effects depending on their spatial proximity to other groups, often resulting in separate signals for each isomer in the NMR spectrum. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the E and Z isomers and the energy barrier for their interconversion, providing insight into their thermodynamic stability and the kinetics of isomerization.

Table 1: Selected Crystallographic Data for the Analogous Compound N'-Hydroxypyridine-2-carboximidamide Data extracted from a study on a closely related structural analog to illustrate typical geometric parameters of the E-isomer.

| Parameter | Bond Length (Å) / Angle (°) |

| C=N (imidamide) | 1.2928 |

| N-O (oxime) | 1.4201 |

| C-N (amine) | 1.3532 |

| C-C (ring-imidamide) | 1.4878 |

| C-N-O (angle) | 110.5° |

| C-C-N (angle) | 118.6° |

Prototropic Tautomerism Considerations

Prototropic tautomerism involves the migration of a proton, leading to isomers that can readily interconvert. mdpi.com The this compound system can exhibit several forms of tautomerism.

Amide Oxime ↔ Imino Hydroxylamine (B1172632) Tautomerism: This occurs within the N'-hydroxycarboximidamide functional group itself. The two forms are the amide oxime tautomer (-C(=NOH)-NH₂) and the imino hydroxylamine tautomer (-C(=NH)-NHOH). Theoretical DFT studies on N-hydroxy amidines have shown that the amide oxime form is the more stable tautomer by 4-10 kcal/mol. However, the direct interconversion in the gas phase has a high activation energy barrier (33-71 kcal/mol), making spontaneous conversion at room temperature unlikely. This barrier is significantly lowered by solvent assistance, with water molecules facilitating proton transfer and accelerating the establishment of equilibrium.

Pyridine Ring Tautomerism: The pyridine ring itself can participate in tautomerism, particularly the equilibrium between the 3-hydroxypyridine (B118123) form and its zwitterionic 3-pyridone (or keto) tautomer. researchgate.net The position of this equilibrium is highly sensitive to the environment. In the gas phase or non-polar solvents, the aromatic hydroxypyridine form is generally favored. researchgate.netnih.gov In polar, protic solvents like water, the zwitterionic keto form can be significantly stabilized by hydrogen bonding, leading to a substantial population of both tautomers. researchgate.netrsc.org The presence of the chloro and carboximidamide substituents will further modulate the electronic properties of the ring and influence the relative stability of these tautomers. nih.gov

Table 2: Potential Prototropic Tautomers of this compound

| Tautomer Class | Structure Description | Key Features |

| Amide Oxime (Major) | Hydroxypyridine ring with -C(=NOH)NH₂ group | Aromatic pyridine ring, amide oxime side chain. Computationally predicted to be the most stable imidamide form. |

| Imino Hydroxylamine | Hydroxypyridine ring with -C(=NH)NHOH group | Aromatic pyridine ring, imino hydroxylamine side chain. Higher energy tautomer. |

| Pyridone (Zwitterion) | Pyridone ring with -C(=NOH)NH₂ group | Non-aromatic zwitterionic ring. Stabilized in polar, protic solvents. |

Solution-Phase Conformational Dynamics

In solution, molecules are not static but exist as an ensemble of interconverting conformations. For this compound, the key conformational degree of freedom, beyond the E/Z isomerism of the C=N bond, is the rotation around the C3-C(imidamide) single bond. The barrier to this rotation determines the relative orientation of the pyridine ring and the carboximidamide group.

The planarity or non-planarity of the molecule, governed by this rotation, can be influenced by steric hindrance from the substituent at the 2-position of the pyridine ring and by electronic effects such as conjugation between the ring and the side chain.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying such conformational dynamics. By recording NMR spectra at different temperatures, one can observe changes in the appearance of signals. At low temperatures where rotation is slow on the NMR timescale, distinct signals for different conformers may be observed. As the temperature is raised, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From this data, the activation energy (rotational barrier) for the conformational exchange can be calculated. nih.gov Techniques like 2D EXSY (Exchange Spectroscopy) can also provide direct evidence of conformational exchange in solution.

Molecular modeling, including molecular dynamics (MD) simulations, can complement experimental data by providing a detailed picture of the conformational landscape, identifying low-energy conformers, and mapping the pathways for their interconversion.

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Variation of the Pyridine (B92270) Scaffold and Substituents

The pyridine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the pharmacological profile of a molecule. nih.govrsc.org In the case of 6-chloro-N'-hydroxypyridine-3-carboximidamide, both the chloro substituent and the N'-hydroxyamidamide moiety play critical roles in its interaction with biological targets.

Impact of Halogenation (e.g., 6-chloro) on Molecular Recognition

The introduction of a halogen atom, such as chlorine, onto the pyridine ring can profoundly affect a compound's physicochemical properties and its ability to engage in molecular recognition. Halogenation can modulate lipophilicity, metabolic stability, and the electronic character of the aromatic ring. eurochlor.org The presence of a chlorine atom at the 6-position of the pyridine ring in this compound is anticipated to have several effects.

From a physicochemical standpoint, the chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and access hydrophobic binding pockets within a target protein. acs.org Electronically, the chlorine atom is electron-withdrawing, which can influence the pKa of the pyridine nitrogen and the N'-hydroxyamidamide group, thereby affecting ionization state and potential ionic interactions at physiological pH. nih.gov

Furthermore, the chlorine atom can participate in specific non-covalent interactions, such as halogen bonding. acs.org A halogen bond is a favorable interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on the receptor. acs.org The ability of the 6-chloro substituent to act as a halogen bond donor could provide an additional anchor point within the binding site, contributing to enhanced affinity and selectivity. The spatial orientation of the bromine substituent in some halogenated indolizines, for example, has been shown to facilitate halogen bonding or hydrophobic contacts, influencing intermolecular interactions. mdpi.com

The table below illustrates the impact of substituents on the pyridine ring on the biological activity of hypothetical 6-substituted-N'-hydroxypyridine-3-carboximidamide analogs, based on general SAR principles.

| Substituent at 6-position | Predicted Change in Lipophilicity | Potential Impact on Activity |

| H | Lower | May decrease membrane permeability and hydrophobic interactions. |

| Cl | Higher | Enhances lipophilicity, potential for halogen bonding, may improve potency. |

| F | Higher | Can form strong halogen bonds, may alter electronic properties differently than chlorine. |

| Br | Highest | Increases lipophilicity significantly, potential for strong halogen bonds. |

| CH3 | Higher | Increases lipophilicity, provides a steric influence, but lacks halogen bonding capability. |

| OCH3 | Moderate | Can act as a hydrogen bond acceptor, influences electronic properties. |

Influence of N'-Hydroxyamidamide Moiety on Binding Interactions

The N'-hydroxyamidamide group, also known as an amidoxime (B1450833), is a key functional group that can engage in a variety of binding interactions. This moiety is characterized by the presence of both a hydroxyl group and an amino group attached to a carbon-nitrogen double bond, making it capable of acting as both a hydrogen bond donor and acceptor. hama-univ.edu.sy

The amidoxime functional group has a high affinity for a wide range of metal ions, and resins containing this group have been effectively used for the extraction and separation of metals. researchgate.net This suggests that this compound may show significant activity towards metalloenzymes, where the amidoxime can coordinate with the metal cofactor in the active site. There are three primary binding motifs for the amidoxime group with metal ions:

Oxygen Binding: The deprotonated oxime oxygen atom coordinates directly with the metal ion. researchgate.netacs.org

Chelate Binding: A five-membered chelate ring is formed through coordination of both the oxime oxygen and the amide nitrogen with the metal ion. acs.org

η2 Binding: The N-O bond of the oxime interacts with the metal center. acs.org

Density functional theory (DFT) calculations and experimental data for gallium(III) binding to an amidoxime resin indicated that the oxygen binding motif is the most stable and predominant form of interaction. researchgate.netacs.org

Beyond metal chelation, the N'-hydroxyamidamide group can form a network of hydrogen bonds with amino acid residues in a protein's active site. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. This versatility in hydrogen bonding allows for multiple points of contact, which can significantly contribute to the binding affinity and specificity of the compound. Theoretical and experimental studies have shown that the Z-amidoxime is the most stable isomeric form. nih.gov

Exploration of Structure-Binding Relationships (SBR)

Understanding the relationship between the three-dimensional structure of this compound and its binding affinity for a specific target is fundamental for rational drug design. This involves identifying the key pharmacophoric elements and understanding the preferred spatial arrangement for optimal ligand-target complementarity.

Identification of Key Pharmacophoric Elements in Pyridinecarboximidamides

A pharmacophore model defines the essential spatial arrangement of functional groups in a molecule that are responsible for its biological activity. For pyridinecarboximidamide analogs, several key pharmacophoric features can be identified based on the analysis of related compounds.

A study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents generated a five-featured pharmacophore hypothesis (HHPRR), which included:

Two Hydrophobic (H) features: These likely correspond to the aromatic pyridine ring and any other lipophilic substituents.

One Positive Ionizable (P) feature: This could be the protonated pyridine nitrogen under physiological conditions.

Two Aromatic Ring (R) features: The pyridine ring itself is a key aromatic feature. openpharmaceuticalsciencesjournal.comresearchgate.net

Based on the structure of this compound, a putative pharmacophore model would likely include:

A Hydrogen Bond Acceptor: The pyridine nitrogen and the nitrogen atoms of the amidoxime.

A Hydrogen Bond Donor: The hydroxyl group and the amino group of the amidoxime.

An Aromatic Ring: The pyridine scaffold.

A Hydrophobic/Halogen Bonding Feature: The 6-chloro substituent.

The relative spatial arrangement of these features is critical for productive binding to a target.

Spatial Orientation and Conformational Preferences for Ligand-Target Complementarity

The planarity of the pyridine ring is a defining feature. However, substituents can influence the preferred conformation. For instance, in halogenated indolizines, a twist between the indolizine (B1195054) and benzene (B151609) rings was observed to reduce steric strain, highlighting the conformational flexibility of such scaffolds. mdpi.com While 6-chloropyridine-2-carbonitrile (B1360203) is largely planar, crystal packing involves offset face-to-face π-stacking, indicating the importance of intermolecular forces in determining solid-state conformation. researchgate.net

The N'-hydroxyamidamide group also has conformational preferences. The E conformation about the C=N double bond is generally more stable. nih.gov The orientation of the hydroxyl group relative to the rest of the molecule can be crucial for forming specific hydrogen bonds with a target. The interplay between the electronic effects of the 6-chloro substituent and the conformational preferences of the N'-hydroxyamidamide group will ultimately determine the optimal binding conformation.

Rational Design Strategies for Enhanced Specificity

Rational drug design aims to improve the potency and selectivity of a lead compound by making targeted modifications based on an understanding of its SAR and SBR. For this compound, several strategies could be employed to enhance its specificity.

One approach is structure-based design , which relies on knowledge of the three-dimensional structure of the target protein. nih.gov If the crystal structure of the target in complex with the inhibitor is available, one can identify opportunities to introduce new interactions or remove unfavorable ones. For example, if a nearby pocket is lined with hydrophobic residues, extending the molecule with an appropriate lipophilic group could increase affinity. Conversely, if a polar group on the ligand is in a hydrophobic environment, its removal or replacement could be beneficial.

Another strategy is bioisosteric replacement . This involves substituting a functional group with another group that has similar steric and electronic properties but may offer advantages in terms of metabolism, toxicity, or synthetic accessibility. For the N'-hydroxyamidamide moiety, one might consider replacing it with other groups capable of metal chelation or forming a similar hydrogen bond network, such as a hydroxamic acid or a catechol group, depending on the target.

Scaffold hopping is a more drastic modification where the pyridine core is replaced with a different heterocyclic system that maintains the correct spatial arrangement of the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Finally, computational modeling can be a powerful tool in rational drug design. Techniques such as molecular docking can be used to predict the binding mode of new analogs, while quantitative structure-activity relationship (QSAR) studies can build statistical models to correlate physicochemical properties with biological activity, guiding the design of more potent compounds. nih.gov

The table below summarizes some rational design strategies that could be applied to this compound.

| Design Strategy | Modification | Goal |

| Structure-Based Design | Add substituents to exploit specific pockets in the binding site. | Increase affinity and selectivity. |

| Bioisosteric Replacement | Replace the N'-hydroxyamidamide with a hydroxamic acid. | Modulate binding properties and ADME profile. |

| Scaffold Hopping | Replace the pyridine ring with a pyrimidine (B1678525) or pyrazine. | Discover novel chemotypes with improved properties. |

| Substituent Modification | Vary the halogen at the 6-position (F, Br, I). | Optimize halogen bonding and lipophilicity. |

Fragment-Based Design Approaches utilizing N'-Hydroxypyridinecarboximidamide Scaffolds

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight fragments that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. The N'-hydroxypyridinecarboximidamide scaffold is well-suited for FBDD due to its relatively small size and the presence of key functional groups capable of forming crucial interactions with protein targets.

In a hypothetical fragment-based approach targeting a specific enzyme, the N'-hydroxypyridinecarboximidamide core could be identified as an initial hit. The pyridine nitrogen can act as a hydrogen bond acceptor, while the N'-hydroxycarboximidamide moiety can chelate metal ions in metalloenzymes or form a network of hydrogen bonds with the protein backbone or key amino acid residues. The chlorine atom at the 6-position can occupy a hydrophobic pocket, contributing to the binding affinity.

The subsequent optimization process would involve systematically modifying the scaffold to improve its binding affinity and other pharmacological properties. For instance, different substituents could be introduced at various positions on the pyridine ring to explore additional binding interactions. The following table illustrates a hypothetical fragment evolution process:

| Fragment ID | Modification | Rationale | Hypothetical Affinity (Kd) |

| F1 | N'-Hydroxypyridine-3-carboximidamide | Initial Fragment Hit | 500 µM |

| F2 | Addition of 6-chloro group (forms This compound ) | Exploration of hydrophobic pocket | 150 µM |

| F3 | Replacement of chlorine with a methoxy (B1213986) group | Probing for hydrogen bond acceptor | 200 µM |

| F4 | Addition of a phenyl group at position 5 | Exploring a larger hydrophobic region | 50 µM |

This iterative process of fragment elaboration, guided by structural biology techniques like X-ray crystallography and computational modeling, allows for the rational design of potent inhibitors.

Bioisosteric Replacements and Their Effects on Molecular Interactions

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For this compound, several bioisosteric replacements can be considered to fine-tune its molecular interactions.

Replacement of the Chlorine Atom: The chlorine atom at the 6-position is a key feature. While it can enhance binding by occupying a hydrophobic pocket, it can also influence the compound's metabolic stability and potential for off-target effects. Bioisosteric replacement of the chlorine with other groups can have significant effects:

| Original Group | Bioisosteric Replacement | Rationale | Expected Effect on Molecular Interactions |

| Chlorine (Cl) | Methyl (CH3) | Maintain size and lipophilicity | Similar hydrophobic interactions, potential for improved metabolic stability. |

| Chlorine (Cl) | Trifluoromethyl (CF3) | Increase lipophilicity and act as a weak hydrogen bond acceptor | Enhanced hydrophobic interactions, potential for new polar contacts. |

| Chlorine (Cl) | Cyano (CN) | Introduce a polar group with similar size | Can act as a hydrogen bond acceptor, potentially altering binding mode and improving solubility. |

Replacement of the N'-hydroxycarboximidamide Group: This functional group is crucial for the compound's activity, likely through chelation or hydrogen bonding. However, bioisosteric replacements could be explored to improve properties like cell permeability. For instance, replacing the N'-hydroxy moiety with other groups capable of similar interactions, such as a hydroxamic acid or a tetrazole, could be investigated.

The success of any bioisosteric replacement is highly dependent on the specific biological target and its binding site architecture.

Ligand Efficiency and Physicochemical Property Optimization Considerations

In modern drug discovery, it is not enough for a compound to be potent; it must also possess a favorable profile of physicochemical properties to ensure it can be developed into a safe and effective drug. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to assess the quality of a compound during the optimization process.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It is a useful metric for comparing the binding efficiency of compounds of different sizes. A higher LE value is generally desirable, as it indicates that the compound is making efficient use of its atoms to bind to the target.

Lipophilic Ligand Efficiency (LLE) relates a compound's potency to its lipophilicity (logP). High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. A higher LLE value indicates that a compound achieves its potency without excessive lipophilicity.

The optimization of this compound and its analogs would involve a careful balancing act between improving potency and maintaining favorable physicochemical properties. The following table provides a hypothetical example of how these metrics might be used to guide the optimization of a lead compound:

| Compound ID | pIC50 | Heavy Atom Count (HAC) | logP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Lead-1 | 6.5 | 11 | 0.59 | 2.5 | 4.0 |

| Analog-1a | 7.2 | 15 | 0.54 | 3.5 | 3.7 |

| Analog-1b | 7.0 | 13 | 0.56 | 3.0 | 4.0 |

| Analog-1c | 7.8 | 18 | 0.48 | 4.5 | 3.3 |

In this hypothetical scenario, Analog-1c shows the highest potency (pIC50 = 7.8) and the best ligand efficiency (LE = 0.48). However, its LLE is the lowest, suggesting that the increase in potency may have come at the cost of increased lipophilicity. In contrast, Analog-1b maintains a good balance of potency, LE, and LLE, making it a more promising candidate for further development.

The optimization of physicochemical properties also extends to other parameters such as solubility, metabolic stability, and permeability. For orally administered drugs, these properties are critical for achieving adequate bioavailability. Strategies to improve these properties for N'-hydroxypyridinecarboximidamide derivatives might include the introduction of polar functional groups to enhance solubility or the modification of metabolically labile sites to improve stability.

Computational Chemistry and Molecular Modeling of 6 Chloro N Hydroxypyridine 3 Carboximidamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide fundamental insights into the electronic structure and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in predicting various molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-chloro-N'-hydroxypyridine-3-carboximidamide, DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to calculate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can also be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Softness (S) | 0.38 eV⁻¹ |

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum mechanical calculations are also employed to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and DFT can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.com

The GIAO (Gauge-Including Atomic Orbital) method is commonly used within the DFT framework for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). acs.org A strong correlation between the calculated and experimentally observed chemical shifts can confirm the proposed molecular structure. mdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (Pyridine Ring) | 7.8 - 8.5 | - |

| H (N'-hydroxy) | 10.2 | - |

| H (carboximidamide) | 6.5 | - |

| C (Pyridine Ring) | - | 120 - 155 |

| C (carboximidamide) | - | 165 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While QM methods provide detailed electronic information, they are computationally expensive for studying the dynamic behavior of molecules over time. Molecular Dynamics (MD) simulations are a powerful alternative for exploring the conformational landscape and flexibility of a molecule. nih.gov

Exploration of Conformational Space and Flexibility

MD simulations model the movement of atoms in a molecule over a specific period by solving Newton's equations of motion. This allows for the exploration of the different conformations that this compound can adopt. The flexibility of the molecule can be assessed by analyzing the fluctuations of atomic positions and the rotation around single bonds.

| Dihedral Angle | Description | Observed Range (degrees) |

|---|---|---|

| N(pyridine)-C3-C(imidamide)-N | Rotation of the carboximidamide group relative to the pyridine (B92270) ring | -20 to 20 |

| C(imidamide)-N-O-H | Orientation of the hydroxyl group | 170 to 190 |

Solvent Effects on Molecular Conformation and Interaction

The surrounding environment can significantly influence the conformation and behavior of a molecule. MD simulations can explicitly include solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO), to provide a more realistic representation of the system. easychair.orgrsc.org

By running simulations in different solvent environments, it is possible to investigate how solvent-solute interactions affect the conformational preferences of this compound. The formation of hydrogen bonds between the molecule and the solvent can stabilize certain conformations over others. The analysis of Radial Distribution Functions (RDFs) can provide detailed information about the solvation shells around specific atoms of the molecule, revealing the nature and extent of solvent interactions.

| Solvent | Predominant Conformation | Key Interactions |

|---|---|---|

| Water | Extended | Hydrogen bonding with the N'-hydroxy and carboximidamide groups |

| DMSO | Slightly twisted | Dipole-dipole interactions with the pyridine ring and carboximidamide group |

| Chloroform | Planar | Weak van der Waals interactions |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). researchgate.netnih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. ijcap.in

For this compound, molecular docking could be used to screen for potential biological targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity.

The results of a docking study can provide valuable information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This understanding can guide the design of more potent and selective analogs.

| Hypothetical Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.2 | Asp145 | Hydrogen Bond with N'-hydroxy group |

| Lys72 | Hydrogen Bond with pyridine nitrogen | ||

| Phe144 | Pi-stacking with pyridine ring |

Identification of Putative Binding Pockets

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein, thereby identifying potential binding pockets. For the pyridinecarboximidamide class, docking studies are crucial for elucidating mechanisms of action.

For instance, in studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, a class of compounds sharing the chloro-substituted carboxamide feature, induced-fit docking (IFD) has been used to investigate binding to targets like phosphatidylinositol 3-kinase (PI3Kα). mdpi.com Such studies reveal that these derivatives can occupy the PI3Kα binding site and interact with key residues. mdpi.com Similarly, docking studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues against pantothenate synthetase have identified specific hydrogen bond and pi-cation interactions within the active site. openpharmaceuticalsciencesjournal.comresearchgate.net

For this compound, a similar in silico approach would be employed. The process involves preparing the 3D structure of the ligand and a target protein. A grid is then generated around the active site of the protein, and the ligand is flexibly docked into this region. The resulting poses are scored based on binding energy, revealing the most stable conformations and the specific amino acid residues that form the binding pocket. Based on analogous compounds, key interactions would likely involve amino acids that can act as hydrogen bond donors or acceptors, as well as residues that can form hydrophobic or aromatic stacking interactions.

Table 1: Representative Interacting Residues in Binding Pockets of Analogous Compounds

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Imidazo[1,2-a]pyridine-3-carboxamides openpharmaceuticalsciencesjournal.comresearchgate.net | Pantothenate Synthetase | Gly158, Met195, Pro38, Hie47 | Hydrogen Bonding, Pi-Cation |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides mdpi.com | PI3Kα | S774, K802 | Hydrogen Bonding |

Analysis of Non-Covalent Interactions

The stability of a ligand within a protein's binding pocket is governed by a network of non-covalent interactions. These weak forces, including hydrogen bonds, π-stacking, and van der Waals forces, are critical for molecular recognition and biological activity. bohrium.com

Computational methods and experimental techniques like X-ray crystallography provide detailed insights into these interactions. For pyridine-containing compounds, analyses have revealed the importance of C─H···O, C─H···N, C─H···π, and π─π interactions in stabilizing crystal structures. bohrium.comresearchgate.net The pyridine ring itself is capable of participating in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The functional groups of this compound are primed for significant non-covalent interactions:

Hydrogen Bonding: The N'-hydroxy and carboximidamide moieties contain multiple hydrogen bond donors (-OH, -NH2) and acceptors (N, O). These groups can form strong, directional hydrogen bonds with residues in a binding pocket, a common feature observed in the crystal structures of related heterocyclic compounds. nih.gov

π-Stacking: The pyridine ring can engage in π-π stacking with aromatic residues of a target protein.

Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding, a directional interaction between a halogen and a nucleophilic site, which can contribute to binding affinity.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wjbphs.com By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.govnih.gov

For a class like pyridinecarboximidamides, a QSAR study would involve several steps:

Data Set Collection: A series of pyridinecarboximidamide analogs with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment). researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of descriptors with biological activity. rsc.org

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). rsc.org

Studies on other heterocyclic carboxamides have successfully generated robust 3D-QSAR models, which provide contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. researchgate.netnih.gov Such models for the pyridinecarboximidamide class could guide the rational design of new derivatives with enhanced potency.

Cheminformatics and Data Mining in the Pyridinecarboximidamide Class

Cheminformatics provides the tools to manage, analyze, and mine large chemical datasets, which is invaluable for drug discovery. springernature.com For the pyridinecarboximidamide class, these approaches can be used to explore chemical space, assess library diversity, and identify promising new candidates. broadinstitute.org

Key applications include:

Library Design and Analysis: Cheminformatics tools can be used to design and analyze combinatorial libraries of pyridine derivatives. nih.govresearchgate.netnih.gov By calculating molecular properties and assessing diversity, researchers can ensure that a library covers a broad and relevant region of chemical space.

Virtual Screening: Large databases of compounds can be computationally screened against a specific biological target. Using the structure of this compound as a query, similarity searching can identify commercially available or synthetically accessible analogs with a high probability of sharing similar biological activity.

Structure-Activity Relationship (SAR) Mining: By analyzing screening data from a library of pyridinecarboximidamides, it's possible to identify SAR trends. For example, data mining might reveal that a chloro-substituent at the 6-position is consistently correlated with higher activity against a particular target, providing crucial information for future drug design efforts. springernature.com

Applications in Chemical Biology and Materials Science

Role as Versatile Synthetic Intermediates

The reactivity of its distinct functional groups makes 6-chloro-N'-hydroxypyridine-3-carboximidamide a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic systems.

The N'-hydroxycarboximidamide moiety is a well-established precursor for the synthesis of the 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle of interest in medicinal chemistry. The most common method involves the reaction of the amidoxime (B1450833) with an acylating agent, such as an acyl chloride, anhydride (B1165640), or carboxylic acid, followed by a cyclodehydration step. chim.itresearchgate.net

Specifically, this compound can react with various acyl chlorides to form O-acylamidoxime intermediates. These intermediates can then be cyclized, often under the influence of a base or heat, to yield 3,5-disubstituted 1,2,4-oxadiazoles. mdpi.com In this resulting structure, the 6-chloropyridin-3-yl group is located at the 3-position of the oxadiazole ring, while the substituent from the acylating agent is found at the 5-position. A variety of catalysts and reaction conditions, including microwave irradiation and the use of mild catalysts like PTSA-ZnCl2, have been developed to improve the efficiency of this transformation for amidoximes in general. organic-chemistry.org

Table 1: Examples of 1,2,4-Oxadiazole Synthesis Pathways from Amidoximes This table is illustrative of general synthesis methods applicable to this compound.

| Reactant for Amidoxime | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Acyl Chlorides | Base (e.g., Pyridine (B92270), TBAF) | 3,5-disubstituted 1,2,4-oxadiazole | mdpi.com |

| Carboxylic Acids | Vilsmeier Reagent/Et3N | 3,5-disubstituted 1,2,4-oxadiazole | mdpi.com |

| Organic Nitriles | PTSA-ZnCl2 | 3,5-disubstituted 1,2,4-oxadiazole | organic-chemistry.org |

Building Blocks for Complex Heterocyclic Architectures

Beyond the formation of simple oxadiazoles, this compound serves as a foundational scaffold for constructing more elaborate heterocyclic systems. The resulting 3-(6-chloropyridin-3-yl)-1,2,4-oxadiazole derivatives are themselves building blocks. The chlorine atom on the pyridine ring can be substituted via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. nih.gov

Furthermore, the pyridine nitrogen atom can be involved in subsequent reactions, such as N-oxidation or quaternization, to modify the electronic properties and solubility of the molecule. Intramolecular C-H arylation reactions catalyzed by transition metals like palladium are also a known method for creating fused heterocyclic systems from pyridine derivatives. beilstein-journals.org This versatility allows for the systematic construction of a library of complex molecules with diverse functionalities, originating from the initial pyridine-oxadiazole core.

Coordination Chemistry and Metal Ion Extraction

The arrangement of nitrogen and oxygen atoms in this compound makes it an effective chelating ligand for various metal ions. This property is central to its application in coordination chemistry and separation sciences.

The compound possesses multiple potential coordination sites for metal ions. The pyridine ring nitrogen acts as a classic Lewis base donor site, common in many transition metal complexes. wikipedia.orgmdpi.com More significantly, the amidoxime group {–C(=NOH)NH2} is an excellent bidentate chelating agent, typically coordinating to a metal ion through both the oxime nitrogen and the oxime oxygen atoms. researchgate.netresearchgate.net This forms a stable five-membered chelate ring.

Studies on similar pyridine-amidoxime ligands have shown they can form stable mononuclear and polynuclear complexes with various transition metals, including zinc(II), copper(II), and nickel(II). researchgate.netrsc.org The coordination mode can vary, with the ligand acting as a neutral N,N'-chelator or, upon deprotonation of the oxime hydroxyl group, as an anionic ligand, which can bridge multiple metal centers. researchgate.net This ability to form stable complexes is fundamental to its use in materials science and metal extraction. For example, the reaction of pyridine-2-amidoxime with nickel(II) chloride has been shown to produce a novel ferromagnetic Ni12 cluster. rsc.orgnih.gov

The strong affinity of the amidoxime group for metal ions has been widely exploited in the development of sorbents and extractants for metal recovery. osti.gov Materials functionalized with amidoxime groups are particularly noted for their high efficiency in adsorbing heavy metals and other ions from aqueous solutions. researchgate.net

The chelation behavior of this compound makes it a candidate for the selective liquid-liquid extraction of specific metal ions. The selectivity for a particular metal is governed by factors such as the pH of the aqueous solution, the stability constant of the resulting metal-ligand complex, and the coordination geometry preferred by the metal ion. researchgate.netnih.gov

Research on similar ligands has demonstrated a pronounced selectivity for certain transition metals. For instance, amidoxime-based systems often show a high affinity for copper(II). DFT calculations on transition metal binding with amidoxime in an aqueous environment suggest a binding affinity order of Fe(III) > Ni(II) > Co(II) > Cu(II). atlantis-press.com The specific conditions of extraction, however, can be tailored to favor one metal over another. The ability to fine-tune the extraction conditions (e.g., pH) allows for the separation of valuable metals like copper, cobalt, and nickel from mixed-ion solutions.

Table 2: Factors Influencing Metal Ion Selectivity with Amidoxime Ligands

| Factor | Description | Potential Impact on Selectivity | Reference |

|---|---|---|---|

| Solution pH | Affects the protonation state of the ligand and the hydrolysis of metal ions. | Extraction efficiency is highly pH-dependent; optimal pH varies for different metals. | researchgate.net |

| Ligand Structure | The steric and electronic properties of the ligand influence complex stability. | The pyridine ring can influence the geometry and stability of the formed complex. | nih.gov |

| Metal Ion Properties | Ionic radius, preferred coordination number, and Hard/Soft Acid/Base (HSAB) character. | Different metals form complexes with varying stability constants, enabling separation. | atlantis-press.com |

Cocrystallization and Supramolecular Materials

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, higher-order structures. This compound contains several functional groups capable of participating in these interactions, making it a promising candidate for crystal engineering and the design of new supramolecular materials.

The key interaction motifs available in the molecule are:

Hydrogen Bonding: The N'-hydroxy and -NH2 groups of the amidoxime moiety are excellent hydrogen bond donors, while the oxime oxygen, oxime nitrogen, and pyridine nitrogen are effective hydrogen bond acceptors. These sites can form robust and directional hydrogen bonds, leading to the formation of predictable supramolecular synthons. researchgate.net Studies on related pyridine carboxamides have demonstrated their ability to form extensive hydrogen-bonded networks with co-formers like dicarboxylic acids. nih.gov

Halogen Bonding: The chlorine atom at the 6-position of the pyridine ring can act as a halogen bond donor, interacting with Lewis bases (e.g., oxygen or nitrogen atoms) on adjacent molecules. This type of interaction is increasingly used as a tool in crystal engineering to guide molecular assembly. researchgate.net

By combining these interactions, this compound can be co-crystallized with other molecules (co-formers) to create new solid-state forms with tailored properties, such as modified solubility or thermal stability. The interplay between strong hydrogen bonds (e.g., O-H···N) and weaker interactions like halogen bonds can lead to the formation of complex and functional supramolecular assemblies. doaj.orgresearchgate.net

Design and Synthesis of Cocrystals with N'-Hydroxypyridinecarboximidamides

The N'-hydroxycarboximidamide functional group is a versatile building block for the construction of cocrystals due to its ability to form robust hydrogen bonds. The crystal structure of related compounds, such as (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide, reveals that the N'-hydroxyamidine moiety can participate in a variety of hydrogen-bonding interactions. In the solid state, this related molecule forms dimeric pairs through O—H⋯N and N—H⋯O hydrogen bonds, which then extend into chains. This demonstrates the potential of the N'-hydroxypyridinecarboximidamide group in this compound to act as a reliable synthon for supramolecular assembly.

The design of cocrystals with this compound would involve selecting co-formers with complementary hydrogen bond donors and acceptors. The pyridine nitrogen, the amino group, and the hydroxyl group of the N'-hydroxypyridinecarboximidamide moiety can all participate in hydrogen bonding, offering multiple sites for interaction. The chlorine substituent on the pyridine ring can also influence the electronic properties of the molecule and participate in weaker halogen bonding interactions, further guiding the assembly of the cocrystal.

Table 1: Potential Hydrogen Bond Motifs in N'-Hydroxypyridinecarboximidamide Cocrystals

| Donor | Acceptor | Motif Type |